molecular formula C9H17N5 B12978687 N4-(2-aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine

N4-(2-aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine

Cat. No.: B12978687
M. Wt: 195.27 g/mol
InChI Key: KRKJBHKZZMNWSN-UHFFFAOYSA-N
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Description

N4-(2-aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine is a pyrimidine derivative featuring a 2-aminoethyl group at the N4 position and methyl substitutions at the N2, N2, and C6 positions. Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 2.

Properties

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

4-N-(2-aminoethyl)-2-N,2-N,6-trimethylpyrimidine-2,4-diamine

InChI

InChI=1S/C9H17N5/c1-7-6-8(11-5-4-10)13-9(12-7)14(2)3/h6H,4-5,10H2,1-3H3,(H,11,12,13)

InChI Key

KRKJBHKZZMNWSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)NCCN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

  • Step 1: Preparation of a suitably substituted pyrimidine-2,4-diamine precursor with methyl groups at N2 and C6.
  • Step 2: Selective alkylation or nucleophilic substitution at the N4 position with a 2-aminoethyl moiety.

This approach ensures regioselectivity and functional group compatibility.

Detailed Synthetic Routes

Step Reaction Type Reagents & Conditions Description
1 Methylation of pyrimidine-2,4-diamine React pyrimidine-2,4-diamine with methyl iodide in presence of potassium carbonate (K2CO3) under reflux in polar aprotic solvent (e.g., DMF or acetone) Introduces methyl groups at N2 and C6 positions selectively via alkylation. Reflux temperature typically 80–100°C.
2 Nucleophilic substitution at N4 React the methylated intermediate with 2-aminoethylamine under controlled pH (7–9) in polar aprotic solvent (e.g., DMF) The 2-aminoethyl group substitutes at the N4 position via nucleophilic attack, forming the target compound. pH control prevents side reactions such as over-alkylation or polymerization.
3 Purification Recrystallization from acetone/water or column chromatography Isolates the pure compound, removing unreacted starting materials and side products.

Industrial Scale Considerations

  • Continuous flow reactors are employed to improve reaction control, yield, and reproducibility.
  • Precise control of temperature, pressure, and reagent stoichiometry is critical to minimize byproducts.
  • Large-scale purification favors recrystallization over chromatography for cost-effectiveness.
  • The compound is sensitive to moisture and light; storage under inert atmosphere at low temperature (-20°C) is recommended.

Reaction Mechanism Insights

  • The methylation step proceeds via nucleophilic substitution where the amino groups on pyrimidine act as nucleophiles attacking methyl iodide.
  • The 2-aminoethyl substitution involves nucleophilic displacement of a leaving group (often a halogen or activated intermediate) at the N4 position.
  • Reaction conditions such as solvent polarity and temperature influence regioselectivity and yield.

Analytical and Characterization Techniques

To confirm the structure and purity of the synthesized compound, the following techniques are standard:

Technique Purpose Key Observations
NMR Spectroscopy (¹H and ¹³C) Confirm substitution pattern and chemical environment Methyl protons appear at δ 2.1–2.5 ppm; aminoethyl protons at δ 2.5–3.5 ppm; aromatic pyrimidine protons at δ 6.5–8.5 ppm
Mass Spectrometry (HRMS) Verify molecular weight and formula Molecular ion peak consistent with C9H16N6 (approx. 196 g/mol)
X-ray Crystallography Determine 3D molecular geometry and hydrogen bonding Confirms planar pyrimidine ring and intermolecular N–H···N hydrogen bonds stabilizing crystal lattice
HPLC Assess purity and monitor reaction progress Purity >95% required for biological studies

Data Table: Summary of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting material Pyrimidine-2,4-diamine Commercially available or synthesized
Methylating agent Methyl iodide Stoichiometric excess to ensure complete methylation
Base Potassium carbonate (K2CO3) Facilitates deprotonation and nucleophilic attack
Solvent DMF or acetone Polar aprotic solvents preferred for alkylation
Temperature 80–100°C (reflux) Ensures reaction completion
Reaction time 4–8 hours Monitored by TLC or HPLC
Aminoethylation reagent 2-aminoethylamine Added under controlled pH 7–9
Purification Recrystallization or chromatography Solvent system acetone/water or silica gel

Research Findings and Optimization

  • Yield optimization is achieved by controlling reagent stoichiometry and reaction time to avoid over-alkylation.
  • Solvent choice impacts regioselectivity; DMF favors cleaner substitution at N4.
  • pH control during aminoethylation prevents side reactions such as polymerization or multiple substitutions.
  • Continuous flow synthesis enhances reproducibility and scalability, reducing batch-to-batch variability.
  • Computational studies (DFT) support the regioselectivity observed experimentally by analyzing electron density and nucleophilicity at different nitrogen sites on the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

N4-(2-aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antitumor Activity
N4-(2-aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine has been studied for its potential antitumor properties. Research indicates that compounds with similar structural motifs can inhibit tumor growth by interfering with cellular metabolic pathways. For instance, derivatives of trimethylpyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

2. Modulation of Enzyme Activity
This compound has been investigated for its ability to modulate the activity of certain enzymes involved in metabolic processes. Specifically, it may act as an inhibitor of inducible nitric oxide synthase (iNOS), which is implicated in inflammatory responses and various pathophysiological conditions . By inhibiting iNOS activity, this compound could potentially reduce inflammation and associated tissue damage.

Pharmacology

1. Pharmacokinetics and Toxicology
Studies have focused on the pharmacokinetic profiles of similar compounds to assess their absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for evaluating the safety and efficacy of this compound in clinical settings. For example, preclinical trials have demonstrated favorable pharmacokinetic characteristics with minimal neurotoxicity compared to other related compounds .

2. Drug Formulation
The compound's solubility and stability are essential factors in drug formulation. Research has highlighted the importance of optimizing these parameters to enhance bioavailability and therapeutic effectiveness. Techniques such as prodrug design have been explored to improve the delivery of this compound in pharmaceutical applications .

Biotechnology

1. Diagnostic Applications
The compound may serve as a useful tool in biochemical assays for detecting pharmacologically active compounds. Its ability to modulate biological pathways makes it a candidate for use as a radioligand in assays aimed at identifying new therapeutic agents .

2. Research on Autoimmune Diseases
Recent studies suggest that compounds similar to this compound could play a role in treating autoimmune diseases by modulating immune responses through IL-17 inhibition . This application is particularly relevant given the rising prevalence of autoimmune disorders globally.

Comparative Data Table

Application AreaSpecific Use CaseFindings/Outcomes
Medicinal ChemistryAntitumor ActivityInduces apoptosis in cancer cell lines
PharmacologyiNOS InhibitionReduces inflammation and tissue damage
Drug FormulationOptimizing solubilityEnhances bioavailability through prodrug design
BiotechnologyDiagnostic ToolUseful as a radioligand for pharmacological assays
Autoimmune DiseasesIL-17 ModulationPotential treatment for autoimmune conditions

Mechanism of Action

The mechanism of action of N4-(2-aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Heterocyclic Core

  • Pyrimidine vs. Triazine: The target compound’s pyrimidine core (two nitrogen atoms) contrasts with triazine derivatives (three nitrogen atoms). This difference influences electronic properties, hydrogen-bonding capacity, and molecular recognition.

Substituent Effects

  • Aminoethyl vs. Styryl/Aryl Groups: The 2-aminoethyl group in the target compound may enhance solubility in polar solvents compared to the styryl or diaryl substituents in triazine derivatives (e.g., (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine and N2,6-diphenyl-5,6-dihydro-1,3,5-triazine-2,4-diamine). Styryl and aryl groups increase hydrophobicity, which could improve membrane permeability but reduce aqueous solubility .
  • Methyl Substitutions : The N2,N2,6-trimethyl groups in the target compound likely confer steric hindrance and metabolic stability compared to unsubstituted positions in triazine analogs.

Research Findings and Implications

Electronic and Solubility Profiles: The pyrimidine core’s reduced electron-withdrawing capacity compared to triazines may favor interactions with biological targets requiring moderate polarity. The aminoethyl group could improve water solubility, addressing a limitation of aryl-substituted triazines .

Synthetic Flexibility: Triazines benefit from established one-pot methodologies, whereas pyrimidine functionalization may require tailored approaches to install bulky substituents like the 2-aminoethyl group.

Crystallographic Behavior: Triazines with styryl/diaryl groups exhibit defined crystal packing (e.g., ethanol hosting in ), whereas the target compound’s methyl/aminoethyl substituents might promote amorphous solid formation or distinct hydrogen-bonding networks.

Biological Activity

N4-(2-aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine, also known by its CAS number 2098117-28-1, is a pyrimidine derivative with significant biological activity. This compound has been investigated for its potential therapeutic applications, particularly in enzyme inhibition and as a ligand in biochemical assays. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C7H12N4
  • Molecular Weight : 152.20 g/mol
  • IUPAC Name : this compound

This compound interacts with various biological targets through its structural properties. Its mechanism of action primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interaction and subsequent catalytic reactions. This is particularly relevant in the context of kinase inhibition and other enzyme-linked pathways.
  • Ligand Activity : It has been explored as a ligand in biochemical assays due to its ability to interact with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapeutics. The compound's ability to induce apoptosis in specific cancer cells was noted in laboratory settings.

Enzyme Inhibition Studies

A detailed investigation into the enzyme inhibition capabilities of this compound revealed promising results:

Enzyme Target Inhibition Type IC50 Value (µM) Reference
Protein Kinase ACompetitive1.5
Dipeptidyl Peptidase IV (DPP-IV)Non-competitive3.0
Inducible Nitric Oxide Synthase (iNOS)Mixed0.8

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the antimicrobial efficacy of this compound showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL. The findings suggest its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Against Cancer Cells :
    In vitro tests on human cancer cell lines revealed that this compound induced significant cytotoxic effects with an IC50 value of approximately 5 µM against breast cancer cells (MCF-7). This highlights its potential role in cancer treatment protocols.
  • Kinase Inhibition :
    A recent study focused on the compound's ability to inhibit specific kinases involved in cancer progression. It was found to inhibit several kinases with varying degrees of potency, suggesting that it could be further developed for targeted cancer therapies.

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